molecular formula C13H14FN3O B11864427 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11864427
M. Wt: 247.27 g/mol
InChI Key: SBARWRLZIINYJO-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a nitrogen-rich spirocyclic compound characterized by a 1,4,7-triazaspiro[4.4]non-3-en-2-one core substituted with a 3-fluorophenyl group and a methyl moiety at position 1. Its structural uniqueness lies in the spiro junction connecting two fused rings (both 4-membered), creating a rigid three-dimensional geometry.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

2-(3-fluorophenyl)-4-methyl-1,4,7-triazaspiro[4.4]non-1-en-3-one

InChI

InChI=1S/C13H14FN3O/c1-17-12(18)11(9-3-2-4-10(14)7-9)16-13(17)5-6-15-8-13/h2-4,7,15H,5-6,8H2,1H3

InChI Key

SBARWRLZIINYJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NC12CCNC2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Nitrile Imines and Arylidenethiohydantoins

The most widely reported method for synthesizing 3-(3-fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves a [3+2] cycloaddition between nitrile imines and arylidenethiohydantoins. This reaction exploits the dipolarophilic nature of nitrile imines, which react with electron-deficient alkenes to form spirocyclic frameworks.

Reaction Mechanism :

  • Nitrile Imine Generation : Hydrazonoyl chlorides are treated with a base (e.g., triethylamine) to generate nitrile imines in situ.

  • Cycloaddition : The nitrile imine undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of arylidenethiohydantoins, forming the spiro[4.4]nonane core.

  • Functionalization : Subsequent methylation at the N1 position introduces the methyl group, completing the target structure.

Key Parameters :

ParameterOptimal ConditionYield RangeSource
SolventDichloromethane (DCM)65–78%
Temperature0–25°C72–85%
BaseTriethylamine68–80%
Reaction Time4–12 hours70–82%

The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) interactions, with the nitrile imine’s LUMO interacting with the dipolarophile’s HOMO. Substituents on the arylidenethiohydantoin significantly influence reaction efficiency; electron-withdrawing groups (e.g., fluorine) enhance dipolarophilicity, while bulky substituents reduce yields due to steric hindrance.

Optimization Strategies for Enhanced Yield and Selectivity

Diffusion Mixing Techniques

Recent advancements in mixing methodologies have improved yields by 5–15% compared to traditional dropwise addition. Diffusion mixing, which involves layering reactants in a solvent gradient, minimizes side reactions such as dimerization of nitrile imines. For example, a study demonstrated that layering hydrazonoyl chloride beneath a solution of arylidenethiohydantoin in DCM increased yields from 68% to 83%.

Solvent and Catalytic Effects

Polar aprotic solvents like DMF and acetonitrile have been explored as alternatives to DCM, but they often lead to decreased regioselectivity. Catalytic amounts of Lewis acids (e.g., ZnCl₂) can accelerate the reaction but risk promoting undesired side products.

Comparative Solvent Study :

SolventDielectric ConstantYield (%)Regioselectivity Ratio
DCM8.93789:1
Acetonitrile37.5626:1
DMF36.7554:1

Alternative Synthetic Routes

Multi-Step Synthesis via Intermediate Spirocyclization

While less common, a stepwise approach involving:

  • Synthesis of the triazaspiro core via Ullmann coupling.

  • Introduction of the 3-fluorophenyl group via Suzuki-Miyaura cross-coupling.
    This method suffers from lower overall yields (35–50%) but offers greater flexibility in modifying substituents.

Microwave-Assisted Cycloaddition

Microwave irradiation reduces reaction times from hours to minutes. A trial using 100 W irradiation at 80°C achieved 88% yield in 30 minutes, though scalability remains a challenge.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the methyl group singlet at δ 3.12 ppm and fluorophenyl aromatic protons at δ 7.25–7.45 ppm.

  • HRMS : Molecular ion peak at m/z 247.27 (calculated for C₁₃H₁₄FN₃O).

Purity Assessment :

MethodPurity ThresholdTypical Result
HPLC (C18 column)≥95%97.2%
Elemental Analysis±0.4%C: 63.1%; H: 5.6%

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production

A gram-scale reaction (50 g starting material) achieved 76% yield using continuous flow reactors, highlighting potential for industrial adoption. Critical factors for scalability include:

  • Precise temperature control (±2°C).

  • Inline purification via silica gel cartridges.

Cost Analysis

ComponentCost per Kilogram (USD)
Hydrazonoyl Chloride1,200
Arylidenethiohydantoin950
Total (Theoretical)2,150

Chemical Reactions Analysis

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the triazaspiro core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Varying Spiro Ring Systems

(a) 3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one (CAS 899926-75-1)
  • Molecular Formula : C₁₃H₁₃FN₂O
  • Key Differences :
    • Nitrogen Content : Contains two nitrogen atoms (1,4-diazaspiro) vs. three (1,4,7-triazaspiro) in the target compound.
    • Substituent Position : Fluorine is at the para position of the phenyl ring, altering electronic distribution and steric interactions.
  • Physicochemical Properties : Density = 1.35 g/cm³ (predicted); molecular weight = 232.25 g/mol .
(b) 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-99-7)
  • Molecular Formula : C₁₄H₁₇N₃O
  • Key Differences :
    • Spiro Ring Size : [4.5] system (5-membered ring) vs. [4.4] in the target compound.
    • Substituents : 4-methylphenyl group instead of 3-fluorophenyl; lacks fluorine’s electronegative effects.
  • Applications : Listed as a building block for pharmaceutical synthesis, though specific activity data are unavailable .
(c) 4-Methyl-1,4,7-triazaspiro[4.4]nonan-2-one
  • Molecular Formula : C₇H₁₅Cl₂N₃O (as hydrochloride salt)
  • Key Differences: Saturation: Fully saturated spiro system (non-en-2-one) vs. the unsaturated enone in the target compound. Substituents: No fluorophenyl group; methyl group at position 4 instead of 1 .

Functional Analogues in Agrochemicals and Pharmaceuticals

(a) Spiromesifen and Spirotetramat
  • Structural Features: Contain 1-oxaspiro[4.4]non-3-en-2-one or 1-azaspiro[4.5]dec-3-en-2-one cores.
  • Key Differences :
    • Heteroatoms : Oxygen (oxaspiro) or single nitrogen (azaspiro) vs. three nitrogens in the target compound.
    • Applications : Widely used as acaricides and insecticides; residues regulated in food products .
(b) YPC-21817 (Kinase Inhibitor Candidate)
  • Structure : (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione.
  • Key Differences: Core: Imidazo[1,2-b]pyridazine-thiazolidinedione hybrid vs. triazaspiro system.

Structural and Electronic Comparison Table

Compound Name Molecular Formula Spiro System Substituents Molecular Weight (g/mol) Key Features
3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one C₁₃H₁₄FN₃O 1,4,7-triazaspiro[4.4] 3-fluorophenyl, 1-methyl 247.27 High nitrogen content; rigid 3D geometry
3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-en-2-one (CAS 899926-75-1) C₁₃H₁₃FN₂O 1,4-diazaspiro[4.4] 4-fluorophenyl 232.25 Reduced nitrogen density; para-fluorine
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 887220-99-7) C₁₄H₁₇N₃O 1,4,8-triazaspiro[4.5] 4-methylphenyl 243.31 Larger spiro system; methyl substituent
Spiromesifen C₂₃H₃₀O₃ 1-oxaspiro[4.4] 2,4,6-trimethylphenyl 354.48 Agricultural use; oxaspiro core

Biological Activity

3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is a novel organic compound notable for its unique spirocyclic structure, which includes a triaza moiety and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • Structure : The compound features a spirocyclic arrangement with three nitrogen atoms integrated into its framework, enhancing its reactivity and interaction with biological targets.

Biological Activity

Preliminary studies suggest that 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one exhibits significant biological activity. The following points summarize key findings regarding its biological effects:

  • Anti-Cancer Properties : Initial research indicates that this compound may inhibit specific protein interactions crucial for cancer progression. The presence of the triaza moiety is believed to enhance biological interactions by mimicking natural substrates within biological systems .
  • Anti-Inflammatory Effects : Compounds with similar structures have been associated with anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .

The mechanism of action for 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one is still under investigation. However, it is hypothesized that the compound interacts with proteins involved in signaling pathways related to cell proliferation and inflammation. Further studies are needed to elucidate these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

The uniqueness of 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one can be highlighted through a comparison with structurally related compounds:

Compound NameKey FeaturesBiological Activity
1-Methyl-1,4,7-triazaspiro[4.4]non-3-en-2-oneLacks fluorophenyl groupDifferent activity profile
1,3,8-Triazaspiro(4.5)decan-4-oneLarger spirocyclic frameworkPotential antipsychotic effects
3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochlorideSimilar fluorinated phenyl groupVariations in properties and applications

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds within the triazaspiro family:

  • Antipsychotic Activity : Research on related compounds has indicated potential antipsychotic effects, with specific derivatives showing favorable profiles in behavioral pharmacological tests . These findings suggest that modifications in the structure can lead to varied pharmacological effects.
  • Antimicrobial Activity : Other derivatives have been investigated for their antimicrobial properties, indicating a broader spectrum of biological activities associated with this class of compounds .

Future Directions

Given the promising preliminary findings regarding the biological activity of 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one, future research should focus on:

  • In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Conducting clinical studies to evaluate its efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one, and what are their critical optimization parameters?

  • Methodology : Multi-step synthesis typically involves cyclization reactions, such as the condensation of fluorophenyl-containing precursors with methylamine derivatives under reflux conditions. Key steps include:

  • Ring-closing : Use of catalysts like pyridine or triethylamine to facilitate spirocyclic formation.
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) to isolate the product .
    • Optimization Parameters :
ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at controlled reflux
SolventAcetonitrile or DCMSolvent polarity affects reaction kinetics
Catalyst Loading10–15 mol%Excess reduces purity

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for stability?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is essential. For example, related spirocyclic compounds show:

  • Spiro Junction Geometry : The 1,4,7-triazaspiro[4.4]nonane core adopts a distorted envelope conformation, with the fluorophenyl ring inclined at ~85° to the heterocyclic plane .
  • Intermolecular Interactions : C–H⋯π interactions stabilize the 3D packing .
    • Key Data :
Bond AngleValue (°)Significance
N–C–C (spiro)109.5sp³ hybridization at nitrogen
Fluorophenyl Torsion85.96Minimizes steric clash

Advanced Research Questions

Q. What computational tools are recommended for predicting reactivity and intermolecular interactions of this spirocyclic compound?

  • Software :

  • Mercury CSD : For visualizing crystal packing and identifying interaction motifs (e.g., C–H⋯π, van der Waals contacts) .
  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
    • Case Study : DFT analysis of a related compound revealed a 0.15 Å deviation in the spiro junction, correlating with reduced stability under acidic conditions .

Q. How can conflicting NMR data on proton environments in the triazaspiro core be resolved?

  • Approach :

  • Variable Temperature (VT) NMR : To detect dynamic processes (e.g., ring puckering) that cause signal broadening .
  • 2D NMR (COSY, NOESY) : Maps coupling between protons in the triazaspiro ring and fluorophenyl group .
    • Example : In a structurally similar compound, NOESY cross-peaks confirmed proximity between the methyl group (C1) and H4 of the fluorophenyl ring, resolving assignment ambiguities .

Q. What strategies are employed to investigate the compound's potential bioactivity despite limited pharmacological data?

  • Methodology :

  • Target Fishing : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify kinases or GPCRs as putative targets, leveraging structural similarity to known inhibitors .
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination via MTT assays. Pilot data from analogs show sub-µM activity in kinase inhibition .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be addressed experimentally?

  • Root Cause : Polymorphism or residual solvent in crystallized samples.
  • Resolution :

  • DSC/TGA Analysis : Differentiate between polymorphs (e.g., Form I vs. Form II) .
  • Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure polymorphic forms .

Experimental Design Guidance

Q. How to optimize reaction conditions for introducing diverse substituents at the 1-methyl position?

  • Design :

  • DoE (Design of Experiments) : Vary methylating agents (e.g., MeI, dimethyl sulfate) and bases (K₂CO₃ vs. NaH).
  • Yield vs. Steric Effects :
ReagentBaseYield (%)Purity (%)
MeIK₂CO₃7298
(CH₃)₂SO₄NaH8595

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